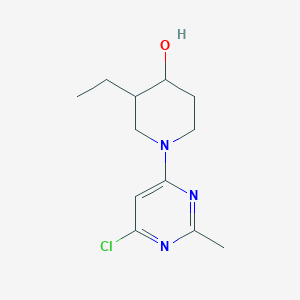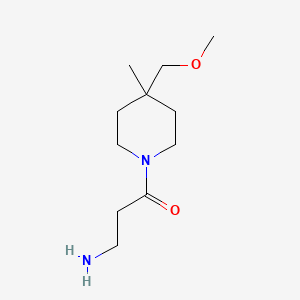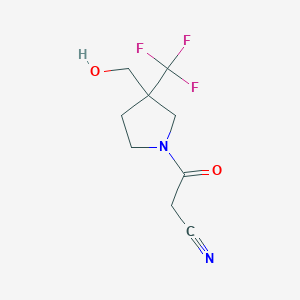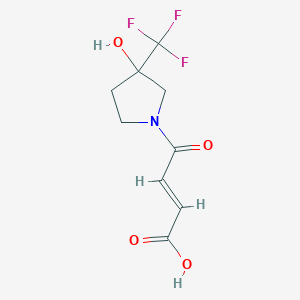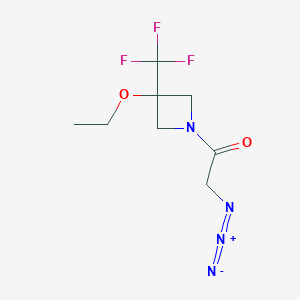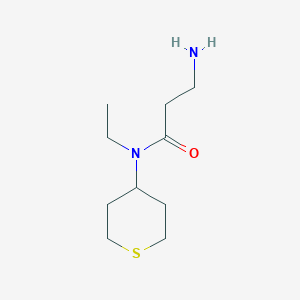
3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Descripción general
Descripción
3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2OS and its molecular weight is 216.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de radicales libres de nitroxilo estables
Las tetrahydro-4H-tiopiran-4-onas, un componente clave del compuesto, son reactivos valiosos para la preparación de radicales libres de nitroxilo estables . Estos radicales son importantes en varios campos, incluida la química y la biología, debido a sus propiedades únicas, como los electrones desapareados.
Semiconductores fotosensibles y materiales electrocrómicos
El compuesto se puede utilizar en la síntesis de semiconductores fotosensibles y materiales electrocrómicos . Estos materiales cambian de color cuando se exponen a la luz o a campos eléctricos, lo que los hace útiles en diversas aplicaciones como ventanas inteligentes y células solares.
Hormonas juveniles sintéticas y feromonas
Las tetrahydro-4H-tiopiran-4-onas también se utilizan en la síntesis de hormonas juveniles sintéticas y feromonas . Estas sustancias se pueden utilizar en el control de plagas y otras aplicaciones agrícolas.
Precursores de análogos de productos naturales
El compuesto puede servir como precursor de análogos de productos naturales . Estos análogos se pueden utilizar en el desarrollo de nuevos fármacos y terapias.
Actividades antitumorales, antibacterianas, antiparasitarias y antifúngicas
Algunos derivados de tetrahydro-4H-tiopiran-4-onas se han caracterizado con actividades antitumorales, antibacterianas, antiparasitarias y antifúngicas . Esto sugiere que el compuesto podría utilizarse en el desarrollo de nuevos tratamientos para diversas enfermedades.
Inhibidores de la fosfodiesterasa y la β-secretasa BACE1
El compuesto ha mostrado ser prometedor como inhibidor de la fosfodiesterasa y la β-secretasa BACE1 . Estas enzimas están involucradas en varios procesos biológicos y enfermedades, lo que sugiere posibles aplicaciones terapéuticas.
Síntesis de andamios que contienen 1,2,4-triazol
El compuesto se puede utilizar en la síntesis de andamios que contienen 1,2,4-triazol . Estos andamios están presentes en una variedad de productos farmacéuticos y compuestos biológicamente importantes que se utilizan en estudios de descubrimiento de fármacos contra células cancerosas, microbios y varios tipos de enfermedades en el cuerpo humano.
Actividad anticancerígena gástrica
Aunque no está directamente relacionado con el compuesto, un nuevo compuesto heterocíclico diseñado utilizando una estructura similar ha mostrado actividad anticancerígena gástrica . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos tratamientos para el cáncer gástrico.
Propiedades
IUPAC Name |
3-amino-N-ethyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMOROOLOJOQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




